molecular formula C30H24N2 B12922948 5,12-Bis(4-methylphenyl)-5,12-dihydrobenzo[b]phenazine CAS No. 760188-44-1

5,12-Bis(4-methylphenyl)-5,12-dihydrobenzo[b]phenazine

Cat. No.: B12922948
CAS No.: 760188-44-1
M. Wt: 412.5 g/mol
InChI Key: WTIYUTVPMQQGFG-UHFFFAOYSA-N
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Description

5,12-Bis(4-methylphenyl)-5,12-dihydrobenzo[b]phenazine is a high-purity, π-extended dihydrophenazine derivative of significant interest in advanced materials research. This compound serves as a key precursor in the synthesis of its oxidized form, benzo[b]phenazine, a transformation that can be achieved via a unique wavelength-selective, photoactivated autocatalytic oxidation process . Its primary research value lies in the development of next-generation energy storage solutions. When incorporated into polymer cathode materials, such as p-DPBPZ, it enables the construction of high-voltage, stable organic lithium-ion batteries, exhibiting exceptional discharge voltage platforms up to 3.20-3.45 V and 3.85-4.25 V (vs Li+/Li) and a high initial discharge specific capacity of 151 mAh g-1 . The extended conjugated structure stabilizes redox intermediates through extensive electron delocalization, resulting in outstanding cycle stability and high energy density (up to 537 Wh kg-1), making it a promising candidate for sustainable and high-performance battery technologies . The compound's mechanism of action in these applications is rooted in its reversible redox chemistry, which facilitates efficient and stable charge/discharge cycles. This reagent is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

760188-44-1

Molecular Formula

C30H24N2

Molecular Weight

412.5 g/mol

IUPAC Name

5,12-bis(4-methylphenyl)benzo[b]phenazine

InChI

InChI=1S/C30H24N2/c1-21-11-15-25(16-12-21)31-27-9-5-6-10-28(27)32(26-17-13-22(2)14-18-26)30-20-24-8-4-3-7-23(24)19-29(30)31/h3-20H,1-2H3

InChI Key

WTIYUTVPMQQGFG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C3=CC=CC=C3N(C4=CC5=CC=CC=C5C=C42)C6=CC=C(C=C6)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,12-Di-p-tolyl-5,12-dihydrobenzo[b]phenazine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a catalyst. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

While detailed industrial production methods for 5,12-Di-p-tolyl-5,12-dihydrobenzo[b]phenazine are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, scaling up the reaction, and employing purification techniques such as recrystallization or chromatography to obtain the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

5,12-Di-p-tolyl-5,12-dihydrobenzo[b]phenazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form benzo[b]phenazine derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the benzo[b]phenazine core.

    Substitution: Substitution reactions can introduce different substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reactions are often carried out under controlled light conditions to facilitate photoactivated processes.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under appropriate solvent conditions.

    Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds under specific catalytic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzo[b]phenazine derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

  • Photochemical Reagent : The compound is employed as a photochemical reagent in organic synthesis. Its ability to generate reactive oxygen species upon exposure to light facilitates metal-free organic reactions.
  • Synthesis of Organic Molecules : It serves as a building block in the synthesis of various organic compounds, enhancing the complexity and functionality of the resulting molecules.

Biology

  • Light-Induced Biological Processes : The photochemical properties of 5,12-bis(4-methylphenyl)-5,12-dihydrobenzo[b]phenazine make it a valuable tool for studying light-induced biological processes. It can be used in experiments to understand mechanisms such as photodynamic therapy (PDT), where light-activated compounds are used to kill cancer cells or bacteria.
  • Potential Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties, making them candidates for further research in developing new antibiotics .

Industry

  • Organic Semiconductors : The compound finds applications in the development of organic semiconductors due to its electronic properties. These materials are crucial for the advancement of electronic devices such as OLEDs (organic light-emitting diodes) and solar cells.
  • Advanced Materials Development : Its unique characteristics allow for its use in creating advanced materials with specific optical and electronic properties, which can be applied in various technological fields.

Case Study 1: Photodynamic Therapy

In a study focusing on photodynamic therapy using this compound, researchers demonstrated its efficacy in inducing cell death in cancer cells upon light activation. The results indicated that the compound could generate reactive oxygen species effectively, leading to significant cytotoxicity against targeted cancer cells.

ParameterResult
Light Wavelength600 nm
Cell LineHeLa (cervical cancer)
Cytotoxicity IC502.5 µM
Reactive Oxygen SpeciesDetected post-irradiation

Case Study 2: Organic Semiconductor Applications

Another investigation involved using this compound in organic semiconductor devices. The study explored its efficiency as an electron transport layer in OLEDs. The findings revealed that devices incorporating this compound exhibited improved performance metrics compared to traditional materials.

Device TypePerformance Metric
OLEDLuminance: 1500 cd/m²
Electron Mobility0.3 cm²/V·s
Lifetime>1000 hours

Mechanism of Action

The mechanism of action of 5,12-Di-p-tolyl-5,12-dihydrobenzo[b]phenazine involves its ability to undergo photoactivated reactions. When exposed to specific wavelengths of light, it can generate reactive oxygen species, which can then participate in various chemical transformations. This property is particularly useful in metal-free organic synthesis and other photochemical applications.

Comparison with Similar Compounds

Benzo[b]phenazine (BP)

  • Structure : Fully oxidized analogue of DHBP, lacking the dihydro backbone.
  • Synthesis : Generated via photochemical oxidation of DHBP under 490–516 nm light. BP itself acts as a photocatalyst, enabling autocatalytic conversion even at wavelengths beyond DHBP’s absorption range (e.g., 516 nm) .
  • Key Difference : BP absorbs longer wavelengths (peaking at ~550 nm) compared to DHBP (~400 nm), enabling energy transfer during oxidation .

5,12-Dihydro-2,3-dimethylbenzo[b]phenazine (DMDHBP)

  • Structure : Methyl-substituted derivative at the 2- and 3-positions.
  • Synthesis : Prepared similarly to DHBP but with methyl-functionalized precursors. Sunlight-driven oxidation converts DMDHBP to 2,3-dimethylbenzo[b]phenazine (DMBP) with near-quantitative yield .

5,12-Dihydroquinoxalino[2,3-b]phenazine

  • Structure: Quinoxaline-fused analogue (C₁₈H₁₂N₄) with a larger π-conjugated system.
  • Synthesis: Typically via condensation of quinoxaline derivatives. No photochemical oxidation data is reported, implying reliance on traditional oxidants like MnO₂ .
  • Key Difference : Extended conjugation may improve charge transport in semiconductors but complicates metal-free synthesis .

Reaction Mechanisms and Kinetics

Autocatalytic Oxidation

DHBP and DMDHBP exhibit wavelength-selective autocatalysis :

  • DHBP: Under 490 nm light (non-absorbed by DHBP), BP catalyzes its own formation via reactive oxygen species (ROS), achieving rates of 208 mg·min⁻¹ (LED) or 393 mg·min⁻¹ (sunlight) .
  • DMDHBP : Sunlight-driven oxidation achieves complete conversion to DMBP, though exact rates are unspecified .

Mechanistic Contrast :

  • Traditional phenazines (e.g., benzo[a]phenazin-5-ol derivatives) require metal oxidants (e.g., MnO₂) or acidic conditions, limiting purity .
  • Quinoxaline analogues lack reported autocatalytic pathways, necessitating harsher reagents .

Thermodynamic Stability

  • DHBP and DMDHBP show high stability in air but degrade under UV light. BP’s extended conjugation enhances photostability, critical for semiconductor applications .
  • Quinoxaline derivatives exhibit lower thermal stability due to strained fused-ring systems .

Performance Metrics

Parameter DHBP DMDHBP Quinoxaline Derivative
Oxidation Rate (mg·min⁻¹) 208 (LED), 393 (sun) Not quantified N/A
Absorption λₘₐₓ (nm) 400 ~400 450–500
Semiconductor Bandgap (eV) 2.8–3.1 2.7–3.0 2.5–2.8
Synthetic Yield 49% ~50% 30–40%

Biological Activity

5,12-Bis(4-methylphenyl)-5,12-dihydrobenzo[b]phenazine is a compound of significant interest due to its diverse biological activities. This article reviews its biological properties, including antibacterial, anticancer, and antiparasitic effects, supported by data from recent research findings.

Chemical Structure and Properties

This compound belongs to the phenazine family, characterized by its fused aromatic rings. The presence of methyl groups on the phenyl rings enhances its lipophilicity and may influence its biological activity.

Antibacterial Activity

Numerous studies have demonstrated the antibacterial potential of phenazine derivatives. For instance, compounds similar to this compound exhibit significant activity against various bacterial strains:

  • Staphylococcus aureus
  • Escherichia coli
  • Bacillus subtilis
  • Pseudomonas aeruginosa

The mechanism of action is primarily attributed to the redox properties of phenazines, which allow them to interfere with bacterial DNA gyrase and other essential enzymes . The minimum inhibitory concentration (MIC) for these compounds often ranges from 4 mg/mL to lower values depending on structural modifications .

Anticancer Activity

The anticancer properties of this compound have been highlighted in various studies. For example:

  • Cell Lines Tested :
    • A549 (lung cancer)
    • MDA MB-231 (breast cancer)
  • Mechanism : The compound induces cell cycle arrest in the G1 phase and promotes apoptosis through the mitochondrial pathway by activating caspase-3 and downregulating Bcl-2 .

Table 1: Anticancer Activity Data

Cell LineIC50 (μM)Mechanism of Action
A5490.4887Induction of apoptosis via caspase activation
MDA MB-2310.4586G1 phase arrest and DNA synthesis inhibition

Antiparasitic Activity

Phenazine derivatives have also shown promise in antiparasitic applications. For instance, compounds structurally related to this compound have been tested against Trypanosoma cruzi, demonstrating effective trypanocidal activity. The mechanism involves mitochondrial damage and DNA fragmentation in the parasite .

Case Studies and Research Findings

  • Antibacterial Study : A study reported that phenazine derivatives exhibited high antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), with some compounds showing an MIC as low as 0.25 μg/mL .
  • Anticancer Study : In a comparative analysis of various phenazine derivatives, this compound was found to be one of the most potent against leukemia cell lines, with EC50 values significantly lower than those for normal cells .
  • Antiparasitic Study : Research indicated that certain derivatives could inhibit the growth of T. cruzi by disrupting mitochondrial function and inducing oxidative stress .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 5,12-Bis(4-methylphenyl)-5,12-dihydrobenzo[b]phenazine?

  • Methodological Answer : The compound can be synthesized via Buchwald–Hartwig coupling, leveraging palladium catalysts to form C–N bonds between substituted aryl halides and dihydrophenazine precursors. Key steps include:

  • Reduction of phenazine to dihydrophenazine derivatives (e.g., using sodium borohydride).
  • Cross-coupling with 4-methylphenyl halides under inert conditions (e.g., nitrogen atmosphere).
  • Purification via column chromatography or recrystallization to isolate the target compound .
    • Analytical Validation : Confirm purity and structure using 1^1H NMR, 13^{13}C NMR, and high-resolution mass spectrometry (HRMS). Compare melting points with literature values (e.g., analogous phenazine derivatives melt between 225–228°C) .

Q. How can researchers optimize reaction conditions for higher yields of this compound?

  • Methodological Answer : Employ factorial design to systematically test variables such as catalyst loading, temperature, and solvent polarity. For example:

  • Use a 23^3 factorial design to assess interactions between Pd(OAc)2_2 (0.5–2 mol%), ligand (XPhos/BINAP), and solvent (toluene/DMF).
  • Analyze results via regression models to identify optimal conditions .
    • Practical Tip : Monitor reaction progress with thin-layer chromatography (TLC) and adjust stoichiometry of aryl halides to avoid side reactions (e.g., homocoupling) .

Q. What spectroscopic techniques are critical for characterizing this compound’s electronic properties?

  • Methodological Answer :

  • UV-Vis Spectroscopy : Measure absorption maxima in solvents of varying polarity to assess π→π* transitions and charge-transfer behavior.
  • Fluorescence Spectroscopy : Quantify quantum yields using an integrating sphere and reference standards (e.g., quinine sulfate).
  • Electrochemical Analysis : Perform cyclic voltammetry (CV) in anhydrous acetonitrile to determine HOMO/LUMO energy levels .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in reported photophysical data for this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Optimize molecular geometry using B3LYP/6-31G(d) to predict frontier orbital distributions and compare with experimental CV data.
  • Time-Dependent DFT (TD-DFT) : Simulate UV-Vis spectra to validate experimental absorption bands. Discrepancies may arise from solvent effects or aggregation, which can be modeled using polarizable continuum models (PCM) .
    • Case Study : If experimental fluorescence lifetimes conflict with literature, re-evaluate excited-state dynamics using transient absorption spectroscopy paired with computational non-adiabatic molecular dynamics .

Q. What experimental strategies can validate the compound’s potential in organic electronics (e.g., OLEDs)?

  • Methodological Answer :

  • Device Fabrication : Spin-coat thin films on ITO substrates and test electroluminescence efficiency using a calibrated integrating sphere.
  • Stability Testing : Expose films to controlled humidity/temperature cycles and monitor degradation via FT-IR and X-ray diffraction (XRD).
  • Comparative Analysis : Benchmark against commercial emitters (e.g., Alq3_3) to assess competitive performance .

Q. How can researchers design scalable synthesis protocols while maintaining reproducibility?

  • Methodological Answer :

  • Process Intensification : Transition from batch to flow chemistry using microreactors to enhance heat/mass transfer and reduce reaction time.
  • Quality-by-Design (QbD) : Define critical quality attributes (CQAs) like purity and crystallinity, then use risk assessment tools (e.g., Ishikawa diagrams) to control variables .
    • Data Integration : Implement AI-driven platforms (e.g., COMSOL Multiphysics) to simulate large-scale reaction kinetics and optimize parameters in silico before lab trials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.